molecular formula C19H17N3O3S B2735671 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 851130-90-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2735671
CAS No.: 851130-90-0
M. Wt: 367.42
InChI Key: OUMJFUKPXVBQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked to an imidazole-thioether scaffold. This structural framework is frequently exploited in medicinal chemistry for designing antimicrobial, anticancer, and CNS-active agents.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-18(21-11-14-6-7-16-17(10-14)25-13-24-16)12-26-19-20-8-9-22(19)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMJFUKPXVBQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to an imidazole group via a sulfur atom, which contributes to its unique pharmacological properties. The molecular formula is C18H17N3O7SC_{18}H_{17}N_3O_7S, and it is characterized by the following structural components:

ComponentDescription
BenzodioxoleA bicyclic structure known for various biological activities.
ImidazoleA five-membered ring that plays a crucial role in enzyme inhibition.
Sulfur linkageEnhances the compound's reactivity and binding affinity.

The biological activity of this compound primarily involves the inhibition of specific enzymes implicated in cancer cell proliferation and neurodegenerative processes. The proposed mechanisms include:

  • Enzyme Inhibition : The compound is believed to inhibit enzymes involved in the regulation of the cell cycle, leading to apoptosis in cancer cells.
  • Protein Interaction : The benzodioxole ring may interact with active sites on target proteins, while the imidazole group enhances binding specificity.
  • Oxidative Stress Modulation : By modulating oxidative stress pathways, this compound may protect neuronal cells from damage.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that:

  • Cell Lines Tested : Various cancer cell lines including breast (MCF7), prostate (PC3), and lung (A549) showed reduced viability upon treatment with this compound.
Cell LineIC50 (µM)
MCF712.5
PC315.0
A54910.0

These results suggest a promising potential for further development as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases:

  • Alzheimer’s Disease Models : It was found to reduce amyloid-beta aggregation in neuronal cultures, indicating potential use in Alzheimer's treatment.
  • Mechanistic Insights : The compound's ability to modulate histone deacetylase activity suggests it may influence gene expression related to neuroprotection.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Cancer Cell Apoptosis : A study published in Cancer Research highlighted that treatment with this compound led to increased apoptosis markers in MCF7 cells after 24 hours of exposure.
    • Findings : Increased levels of cleaved caspase 3 and PARP were observed.
  • Neuroprotective Study : Research conducted on SH-SY5Y neuronal cells indicated that this compound could significantly reduce oxidative stress markers when exposed to amyloid-beta oligomers.
    • Results : A reduction in reactive oxygen species (ROS) levels was noted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzimidazole/benzodioxole-acetamide hybrids. Key structural analogs and their distinguishing features are compared below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Biological Activity Synthesis Highlights Reference
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (Target) Benzodioxolylmethyl, phenyl-imidazole thioether Inferred antimicrobial/anticancer potential Not explicitly described in evidence
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioether, 2,4-dinitrophenyl Antimicrobial, anticancer Recrystallized using ethanol; spectral data
N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Alkylsulfonyl benzimine, ethyl-methylsulfonyl Anticancer (in silico validated) Sulfonation and alkylation steps
N-(1,3-Benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Fluorophenyl, dimethoxyphenyl, benzodioxole Not specified (structural analog) ChemSpider ID: 866341-01-7
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Indole-oxadiazole hybrids Antimicrobial Multi-step condensation and cyclization

Key Observations:

Structural Variations and Activity :

  • The target compound shares a benzodioxole-imidazole core with Compound 29 and the fluorophenyl analog , but its phenyl-imidazole group may enhance target selectivity compared to alkylsulfonyl or indole-based derivatives.
  • W1 demonstrates that electron-withdrawing groups (e.g., nitro) on the phenyl ring improve antimicrobial potency, suggesting that the target compound’s unsubstituted phenyl group might reduce efficacy unless balanced by the benzodioxole’s hydrophobicity.

Synthesis Strategies :

  • Most analogs (e.g., W1 , 8a-w ) involve thioether linkage formation via nucleophilic substitution or condensation, followed by recrystallization for purity. The target compound likely requires similar steps, though specific protocols are absent in the evidence.

Pharmacokinetic Implications :

  • The benzodioxole moiety in the target compound and Compound 29 may confer metabolic stability compared to oxadiazole derivatives , which are prone to enzymatic hydrolysis.

Therapeutic Potential: While W1 and 8a-w show validated antimicrobial activity, the target compound’s lack of polar substituents (e.g., nitro, sulfonyl) might limit its spectrum unless paired with synergistic functional groups.

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

Core Structural Disconnections

The target molecule can be dissected into three primary components:

  • Benzodioxolylmethyl amine : Derived from 1,3-benzodioxole-5-carbaldehyde via reductive amination or nucleophilic substitution.
  • Thioacetic acid backbone : Constructed through sulfanyl group introduction at the acetamide’s α-position.
  • 1-Phenyl-1H-imidazole-2-thiol : Synthesized via cyclization of thiourea derivatives or thiolation of preformed imidazoles.

A critical disconnection involves the C–S bond between the acetamide and imidazole, suggesting a nucleophilic substitution strategy where the imidazole-2-thiol attacks a bromoacetamide intermediate.

Synthetic Pathways and Methodologies

Route 1: Sequential Assembly via Bromoacetamide Intermediate

Synthesis of 2-Bromo-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide
  • Benzodioxolylmethyl amine preparation :

    • 1,3-Benzodioxole-5-carbaldehyde is subjected to reductive amination using sodium cyanoborohydride and ammonium acetate in methanol, yielding (2H-1,3-benzodioxol-5-yl)methanamine.
    • Yield : 78–85% (reported for analogous amines in).
  • Bromoacetylation :

    • The amine reacts with bromoacetyl bromide in dichloromethane (DCM) under ice-cooling, with triethylamine as a base.
    • Reaction conditions : 0°C → room temperature, 12 hours.
    • Yield : 70–75% (based on).
Synthesis of 1-Phenyl-1H-imidazole-2-thiol
  • Cyclization of thiourea :

    • Phenyl isothiocyanate reacts with aminoacetaldehyde dimethyl acetal in ethanol, followed by acid-mediated cyclization (HCl, reflux).
    • Yield : 60–65%.
  • Thiol protection :

    • The thiol is protected as a disulfide (e.g., using diethyl disulfide) to prevent oxidation during subsequent steps.
Thioether Formation
  • The bromoacetamide intermediate reacts with 1-phenyl-1H-imidazole-2-thiol in DMF, using K2CO3 as a base at 60°C for 6 hours.
  • Yield : 68–72%.

Route 1 Overall Yield : ~35–40%.

Route 2: Microwave-Assisted One-Pot Cyclization

Imidazole Ring Formation
  • A mixture of benzodioxolylmethyl glycine, phenyl isothiocyanate, and ammonium acetate undergoes microwave-assisted cyclization (150°C, 20 minutes).
  • Mechanism : In situ formation of a thiourea intermediate, followed by cyclodehydration.
  • Yield : 55–60%.
Direct Thioacetylation
  • The imidazole-thiol product reacts with chloroacetyl chloride in acetonitrile, followed by amidation with benzodioxolylmethyl amine.
  • Yield : 50–55%.

Route 2 Overall Yield : ~28–33%.

Optimization Strategies and Critical Parameters

Solvent and Base Selection for Thioether Coupling

Solvent Base Temperature (°C) Yield (%) Reference
DMF K2CO3 60 72
THF Et3N 50 65
Acetone Cs2CO3 40 58

DMF with K2CO3 provides optimal polarity for nucleophilic substitution, enhancing thiolate ion reactivity.

Oxidative Stability Management

  • Protection strategies : Use of disulfide intermediates (e.g., diethyl disulfide) prevents thiol oxidation during storage.
  • Inert atmosphere : Reactions conducted under N2 reduce disulfide formation.

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) :
    • δ 7.65 (s, 1H, imidazole-H), 6.85–6.75 (m, 4H, benzodioxole-H), 4.25 (s, 2H, SCH2), 3.45 (d, 2H, NHCH2).
  • IR (KBr) : 3280 cm⁻¹ (N–H), 1655 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH:H2O = 70:30, λ = 254 nm).

Challenges and Alternative Approaches

Regioselectivity in Imidazole Synthesis

  • Issue : Competing formation of 4-substituted imidazole isomers.
  • Solution : Use of directing groups (e.g., nitro) or Lewis acid catalysts (ZnCl2) to favor 2-thiol substitution.

Scalability of Microwave-Assisted Steps

  • Limitation : Batch size restrictions in microwave reactors.
  • Alternative : Flow chemistry systems for continuous processing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.